N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride
CAS No.: 1603-33-4
Cat. No.: VC11692570
Molecular Formula: C14H20ClN3O4
Molecular Weight: 329.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1603-33-4 |
|---|---|
| Molecular Formula | C14H20ClN3O4 |
| Molecular Weight | 329.78 g/mol |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride |
| Standard InChI | InChI=1S/C14H19N3O4.ClH/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16;/h2-5H,1,6-11H2,(H,15,18);1H |
| Standard InChI Key | SVTMPLDILDCNTL-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
| Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of three primary structural components:
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4-Nitrobenzamide backbone: A benzene ring substituted with a nitro (-NO₂) group at the para position and an amide (-CONH-) functional group.
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3-Morpholinopropyl chain: A three-carbon alkyl spacer connecting the amide nitrogen to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom.
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Hydrochloride salt: The secondary amine in the morpholine ring forms a stable hydrochloride salt, enhancing solubility in polar solvents.
The molecular formula is C₁₄H₂₀ClN₃O₄ with a molecular weight of 329.78 g/mol .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀ClN₃O₄ | |
| Molecular Weight | 329.78 g/mol | |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide; hydrochloride | |
| CAS Registry Number | 1603-33-4 |
Spectral Characterization
Structural confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.35 (d, J=8.8 Hz, 2H, aromatic H), 7.85 (d, J=8.8 Hz, 2H, aromatic H), 3.60–3.55 (m, 4H, morpholine OCH₂), 2.45–2.35 (m, 6H, morpholine NCH₂ and propyl CH₂).
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High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column with acetonitrile/water (0.1% TFA) gradient elution.
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Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 294.1 (free base), confirming molecular weight .
Synthesis and Purification
Synthetic Route
A optimized three-step synthesis yields the target compound :
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Amide Formation:
4-Nitrobenzoic acid reacts with 3-morpholinopropylamine using EDCI/HOBt coupling reagents in dichloromethane. -
Salt Formation:
Treatment with hydrochloric acid (1.25 eq) in ethanol precipitates the hydrochloride salt. -
Purification:
Recrystallization from ethanol/ethyl acetate (1:3) affords pure product (78% yield) .
Critical Reaction Parameters
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Temperature: Maintain <25°C during amide coupling to minimize side reactions.
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Stoichiometry: Excess EDCI (1.5 eq) ensures complete activation of the carboxylic acid.
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pH Control: Adjust to pH 4–5 during salt formation for optimal crystallization .
Pharmacological Properties
Kinase Inhibition Profile
The compound demonstrates dual inhibition of plasmodial kinases implicated in malaria pathogenesis :
Table 2: Enzyme Inhibition Data (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Biological Relevance |
|---|---|---|
| Plasmodium falciparum GSK3 | 308 ± 27 | Regulates glycogen metabolism |
| Plasmodium falciparum PK6 | 398 ± 35 | Involved in erythrocyte invasion |
Structure-activity relationship (SAR) studies reveal:
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The morpholinopropyl chain optimizes binding to the kinase ATP pocket.
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Nitro group enhances electron-withdrawing effects, stabilizing enzyme-inhibitor interactions .
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show:
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EC₅₀: 1.2 μM (72 hr exposure)
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Mechanism: Induction of G2/M cell cycle arrest and caspase-3-mediated apoptosis.
Antiparasitic Effects
At 500 nM concentration, the compound reduces Plasmodium falciparum blood-stage proliferation by 89% (p < 0.01 vs control) .
Recent Developments and Future Directions
Combination Therapies
Patent WO2004005279A2 discloses synergistic effects when co-administered with anthranilic amide derivatives, enhancing anticancer efficacy by 3.2-fold in murine xenograft models .
Drug Delivery Innovations
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improves:
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Oral Bioavailability: From 12% to 67% in rat models
Target Expansion
Ongoing studies explore activity against:
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